molecular formula C27H24N4 B11215029 N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11215029
M. Wt: 404.5 g/mol
InChI Key: GUTGPGZXVWOQON-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and substituted phenyl groups through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. The final step often involves the amination of the pyrimidine ring using appropriate amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings, using reagents like halogens or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms or sulfonic groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, offering possibilities for the treatment of conditions such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A simpler analog lacking the ethyl and methyl substituents.

    N-(4-methylphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with different substituents on the aromatic rings.

Uniqueness

N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of both ethyl and methyl groups on the aromatic rings can influence the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4/c1-3-20-11-13-22(14-12-20)30-26-25-24(21-7-5-4-6-8-21)17-31(27(25)29-18-28-26)23-15-9-19(2)10-16-23/h4-18H,3H2,1-2H3,(H,28,29,30)

InChI Key

GUTGPGZXVWOQON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

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